molecular formula C10H11N3 B1628246 2-((1H-Pyrazol-1-yl)methyl)aniline CAS No. 956533-57-6

2-((1H-Pyrazol-1-yl)methyl)aniline

Cat. No. B1628246
CAS RN: 956533-57-6
M. Wt: 173.21 g/mol
InChI Key: OSQOHYYOWHKCCE-UHFFFAOYSA-N
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Description

“2-((1H-Pyrazol-1-yl)methyl)aniline” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of aniline and pyrazole . The compound is not widely described in the literature, but it is likely to share some properties with similar compounds .


Molecular Structure Analysis

The molecular structure of “2-((1H-Pyrazol-1-yl)methyl)aniline” consists of a pyrazole ring attached to an aniline group via a methylene bridge . The InChI code for this compound is 1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, like “2-((1H-Pyrazol-1-yl)methyl)aniline”, have been recognized for their potent antileishmanial and antimalarial activities. These compounds have been synthesized and structurally verified through techniques such as FTIR and NMR, indicating their potential in therapeutic applications against these diseases .

Cancer Therapeutics

The pyrazole core structure has shown promise in inhibiting the growth of cancer cells, such as PC-3 prostate cancer cells. This suggests that “2-((1H-Pyrazol-1-yl)methyl)aniline” could be explored for its efficacy in cancer treatment, particularly as an androgen receptor antagonist .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Pyrazole derivatives have been used in such studies to predict their binding affinities and activity profiles, which could be applicable to “2-((1H-Pyrazol-1-yl)methyl)aniline” in drug design and discovery processes .

Antioxidant Properties

Compounds with a pyrazole scaffold have been evaluated for their antioxidant properties. This includes the synthesis of new derivatives and screening for their ability to act as antioxidants, which is another potential application area for "2-((1H-Pyrazol-1-yl)methyl)aniline" .

Safety and Hazards

The safety data sheet for “2-((1H-Pyrazol-1-yl)methyl)aniline” suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . It is classified under the GHS07 hazard class .

Future Directions

The future directions for “2-((1H-Pyrazol-1-yl)methyl)aniline” could involve further exploration of its potential biological activities and applications in drug discovery . Further studies could also focus on the development of novel synthetic routes and the investigation of its reactivity in various chemical reactions .

properties

IUPAC Name

2-(pyrazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQOHYYOWHKCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586320
Record name 2-[(1H-Pyrazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-Pyrazol-1-yl)methyl)aniline

CAS RN

956533-57-6
Record name 2-[(1H-Pyrazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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